molecular formula C18H16N4O2 B2736742 (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide CAS No. 1284269-35-7

(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B2736742
CAS No.: 1284269-35-7
M. Wt: 320.352
InChI Key: SQNSXSLVDRUHPI-YBFXNURJSA-N
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Description

(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole-carbohydrazide derivative characterized by a hydrazone linker (-NH-N=CH-) connecting a 3-hydroxybenzaldehyde moiety to a 4-methyl-3-phenylpyrazole core. The presence of the 3-hydroxy group on the benzylidene fragment enhances hydrogen-bonding interactions, influencing crystallinity and solubility .

Properties

CAS No.

1284269-35-7

Molecular Formula

C18H16N4O2

Molecular Weight

320.352

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H16N4O2/c1-12-16(14-7-3-2-4-8-14)20-21-17(12)18(24)22-19-11-13-6-5-9-15(23)10-13/h2-11,23H,1H3,(H,20,21)(H,22,24)/b19-11+

InChI Key

SQNSXSLVDRUHPI-YBFXNURJSA-N

SMILES

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC(=CC=C3)O

solubility

not available

Origin of Product

United States

Preparation Methods

1,3-Diketone Cyclocondensation with Hydrazines

The Knorr pyrazole synthesis remains a cornerstone method. A 1,3-diketone precursor undergoes cyclocondensation with hydrazine derivatives to form the pyrazole ring. For 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide:

  • Starting Material Preparation :
    Ethyl 3-oxo-4-methyl-3-phenylpropanoate (C12H14O3) reacts with hydrazine hydrate (N2H4·H2O) in ethanol under reflux.
    $$
    \text{Ethyl 3-oxo-4-methyl-3-phenylpropanoate} + \text{Hydrazine} \rightarrow \text{4-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide} + \text{Ethanol}
    $$
    Nano-ZnO catalysts improve yields to 92% by accelerating imine formation and dehydration.

  • Regioselectivity Control :
    Substituent positioning is critical. Gosselin's protocol using aprotic solvents (DMF) with HCl enhances regioselectivity for the 3,4,5-trisubstituted pyrazole.

Parameter Value
Reaction Time 4–6 hours
Temperature 80°C
Yield 85–92%
Catalyst Nano-ZnO or HCl/DMF

Hydrazide Functionalization

The carbohydrazide moiety is introduced via ester-to-hydrazide conversion:

Hydrazine-Mediated Aminolysis

Ethyl 4-methyl-3-phenyl-1H-pyrazole-5-carboxylate reacts with excess hydrazine hydrate (80% v/v) in ethanol:
$$
\text{Ethyl ester} + \text{N}2\text{H}4 \rightarrow \text{4-Methyl-3-phenyl-1H-pyrazole-5-carbohydrazide} + \text{NH}_3 + \text{EtOH}
$$
Conditions :

  • Molar Ratio : 1:3 (ester:hydrazine)
  • Time : 8–12 hours
  • Yield : 78–85%

Hydrazone Linkage Formation

The final step involves condensation of the carbohydrazide with 3-hydroxybenzaldehyde to form the (E)-hydrazone configuration:

Acid-Catalyzed Condensation

A mixture of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide (1 equiv) and 3-hydroxybenzaldehyde (1.2 equiv) in ethanol with glacial acetic acid (0.5 mL) is refluxed for 6 hours:
$$
\text{Carbohydrazide} + \text{3-Hydroxybenzaldehyde} \xrightarrow{\text{AcOH}} \text{(E)-Hydrazone} + \text{H}_2\text{O}
$$

Parameter Value
Solvent Ethanol
Catalyst Acetic acid
Temperature 80°C
Yield 88–92%

Solvent-Free Microwave Assistance

Recent advances utilize microwave irradiation (300 W, 100°C) without solvent, reducing reaction time to 15 minutes while maintaining 89% yield.

One-Pot Synthesis Optimization

To improve efficiency, integrated protocols combine cyclocondensation and hydrazone formation:

  • Sequential Reactions :

    • Cyclocondensation of ethyl acetoacetate and phenylhydrazine forms the pyrazole core.
    • In situ hydrazide generation via hydrazine addition.
    • Immediate condensation with 3-hydroxybenzaldehyde under acidic conditions.
  • Catalyst Systems :
    Ionic liquids like [bmim]PF6 enhance reaction rates and yields (94%) by stabilizing intermediates.

Analytical Validation of Synthesis

Spectroscopic Confirmation :

  • FT-IR : N-H stretch at 3250 cm⁻¹, C=O at 1680 cm⁻¹, and C=N at 1620 cm⁻¹.
  • ¹H NMR : Singlet for pyrazole CH3 (δ 2.45 ppm), hydrazone CH=N (δ 8.30 ppm).
  • XRD : Monoclinic crystal system with P2₁/c space group.

Purity Assessment :
HPLC analysis (C18 column, MeOH:H2O 70:30) shows ≥98% purity for optimized methods.

Comparative Analysis of Synthetic Routes

Method Yield Time Cost Scalability
Classical Cyclocondensation 85% 12h Low High
Microwave-Assisted 89% 0.25h Medium Moderate
Ionic Liquid Catalyzed 94% 6h High Low

Challenges and Solutions

  • Regioselectivity in Pyrazole Formation :
    • Use bulky substituents or directing groups to bias cyclization.
  • (E)/(Z) Isomerism :
    • Acidic conditions favor thermodynamically stable (E)-isomer.
  • Byproduct Formation :
    • Column chromatography (SiO2, ethyl acetate/hexane) removes unreacted aldehyde.

Chemical Reactions Analysis

Types of Reactions

(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, thiols, and amines can be used in substitution reactions.

Major Products

    Oxidation: The major products are typically oxides or hydroxylated derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

(E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Material Science: It is used in the development of new materials with specific optical and electronic properties.

    Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.

Mechanism of Action

The mechanism of action of (E)-N’-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name (Abbreviation) Substituents Key Properties Reference
(E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide 3-OH on benzylidene; 4-Me, 3-Ph on pyrazole Enhanced H-bonding, moderate solubility in polar solvents
(E)-N'-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide (E-DPPC) 2,4-diCl on benzylidene; 5-Ph on pyrazole High lipophilicity; strong antimicrobial activity due to Cl groups
(E)-N'-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-OMe on benzylidene; 5-Me on pyrazole Improved solubility (logP = 2.1); stabilized by methoxy electron-donating effects
(E)-N'-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-NMe₂ on benzylidene; 5-Me on pyrazole Red-shifted UV-Vis absorption (λmax = 375 nm); strong intramolecular charge transfer
(E)-N'-(4-nitrobenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide 4-NO₂ on benzylidene; 3-NO₂ on pyrazole High reactivity in electrophilic substitutions; moderate cytotoxicity

Electronic and Spectral Properties

  • Hydroxy vs. Methoxy Substitutents : The 3-hydroxy group in the target compound reduces planarity compared to 4-methoxy derivatives (e.g., E-MBPC), leading to distinct UV-Vis profiles. E-MBPC exhibits λmax at 340 nm, while hydroxy derivatives show blue shifts due to restricted conjugation .
  • Chlorinated Derivatives : E-DPPC (2,4-diCl) demonstrates a 10% higher molar absorptivity than E-MBPC, attributed to halogen-induced polarization .

Thermodynamic and Solvation Properties

DFT studies (B3LYP/6-311G**) reveal:

  • Solvation Energy : E-MBPC has a corrected solvation energy (Gc) of -25.3 kcal/mol in water, higher than E-DPPC (-22.1 kcal/mol), indicating better aqueous stability .
  • HOMO-LUMO Gaps : The target compound’s HOMO-LUMO gap (4.2 eV) is narrower than E-MABPC (4.8 eV), suggesting higher reactivity .

Crystallographic and Packing Behavior

Single-crystal X-ray studies highlight:

  • Hydrogen Bonding : The 3-hydroxy group forms intermolecular O-H···O=C bonds (2.85 Å), creating a dimeric packing motif absent in methoxy or chloro derivatives .
  • π-Stacking : Phenyl rings in 3-phenylpyrazole derivatives (e.g., target compound) exhibit face-to-face π-π interactions (3.5 Å spacing), stabilizing the crystal lattice .

Biological Activity

The compound (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a member of the pyrazole family, which has garnered significant attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the condensation reaction between hydrazine derivatives and appropriate aldehydes or ketones. The general reaction scheme can be summarized as follows:

  • Reagents : Hydrazine hydrate, 3-hydroxybenzaldehyde, 4-methyl-3-phenyl-1H-pyrazole.
  • Reaction Conditions : The reaction is usually carried out in an organic solvent under reflux conditions.
  • Yield : The yield varies depending on the specific conditions used but is generally reported to be high.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against various bacterial strains, showing promising results:

Bacterial StrainInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Pseudomonas aeruginosa12

These findings suggest that this compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory properties. In a study where various pyrazole compounds were evaluated for their ability to inhibit inflammation in animal models, it was found that some derivatives exhibited significant reductions in inflammatory markers:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound6176
Standard Drug (Dexamethasone)7686

The results indicate that this compound may serve as a potential anti-inflammatory agent.

Anticancer Activity

Emerging studies have shown that pyrazole derivatives possess anticancer activity. For example, compounds structurally related to this compound have been tested against various cancer cell lines, revealing cytotoxic effects:

Cancer Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)12.5
A549 (Lung Cancer)10.0

These findings suggest that further investigation into the anticancer potential of this compound is warranted.

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways. Pyrazoles are known to interact with cyclooxygenase enzymes and other inflammatory mediators, contributing to their anti-inflammatory effects. Additionally, their ability to induce apoptosis in cancer cells has been linked to the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

  • Case Study on Anti-inflammatory Effects : In a rodent model of arthritis, treatment with a pyrazole derivative similar to this compound resulted in significant reductions in paw swelling and inflammatory cytokines compared to control groups .
  • Case Study on Anticancer Properties : A study evaluating the efficacy of various pyrazole derivatives against human cancer cell lines demonstrated that certain compounds led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic methodologies are recommended for preparing (E)-N'-(3-hydroxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide?

  • Methodological Answer: The compound is synthesized via acid-catalyzed condensation of 3-hydroxybenzaldehyde with 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. A typical protocol involves refluxing equimolar amounts of the aldehyde and carbohydrazide in ethanol with 2–3 drops of acetic acid for 2–4 hours. The product is precipitated in cold water, filtered, and recrystallized from ethanol (yields: 70–85%) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer:
  • FT-IR and NMR : Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹ in FT-IR) and proton environments (e.g., hydrazone NH at δ 10–12 ppm in ¹H NMR) .
  • Single-crystal X-ray diffraction : Resolve bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxy and carbonyl groups). SHELXL or Olex2 software is used for refinement .

Q. How do substituents (e.g., hydroxy, phenyl) influence the compound’s reactivity?

  • Methodological Answer: The 3-hydroxy group enhances hydrogen-bonding potential, while the phenyl and pyrazole rings enable π-π stacking. These features stabilize crystal packing and modulate solubility. Comparative studies with analogs (e.g., methoxy or chloro derivatives) show substituents alter dipole moments and HOMO-LUMO gaps by 0.2–0.5 eV .

Advanced Research Questions

Q. What computational strategies are used to predict electronic properties and solvation effects?

  • Methodological Answer:
  • DFT Calculations : B3LYP/6-311G(d,p) basis set in gas phase and aqueous solution (via IEFPCM solvation model) to compute molecular geometry, vibrational frequencies, and NMR chemical shifts. SCRF methods correct for solvent polarization .
  • NBO Analysis : Quantifies hyperconjugative interactions (e.g., LP(O) → σ*(N-N)) with stabilization energies >5 kcal/mol .

Q. How to design molecular docking studies to evaluate biological target interactions?

  • Methodological Answer:
  • Target Selection : Prioritize enzymes with hydrophobic pockets (e.g., cyclooxygenase-2) due to the compound’s aromatic moieties.
  • Protocol : Use AutoDock Vina or Schrödinger Suite with parameters: grid size 60×60×60 Å, exhaustiveness = 20. Validate docking poses via RMSD <2.0 Å against co-crystallized ligands .

Q. How to resolve contradictions between experimental and computational data (e.g., bond lengths)?

  • Methodological Answer: Discrepancies in bond lengths (e.g., C=N: 1.28 Å experimental vs. 1.32 Å DFT) arise from crystal packing forces unaccounted for in gas-phase calculations. Use periodic boundary conditions (PBC) in CP2K for solid-state DFT to reduce errors to <0.02 Å .

Q. What structural parameters correlate with bioactivity in pyrazole-carbohydrazide derivatives?

  • Methodological Answer: Key parameters include:
Substituent PositionBioactivity Trend (IC₅₀, μM)Mechanism
3-Hydroxy (Parent)12.5 (Anticancer)Topo I inhibition
4-Methoxy (Analog)28.7 (Anticancer)Reduced H-bonding
2,4-Dichloro (Analog)8.9 (Antimicrobial)Enhanced lipophilicity
Data sourced from comparative SAR studies .

Q. What solvent systems optimize recrystallization and purity?

  • Methodological Answer: Ethanol-water (7:3 v/v) achieves >95% purity (HPLC). Avoid DMSO due to high solubility hindering precipitation. For polymorph control, slow evaporation at 4°C yields monoclinic crystals (P2₁/c space group) .

Q. How to assess intermolecular interactions via Hirshfeld surface analysis?

  • Methodological Answer: CrystalExplorer generates surfaces mapped with dₙᵒᵣₘ metrics. The parent compound shows 25% O–H···O and 18% C–H···π interactions. Compare fingerprint plots with analogs to identify packing efficiencies .

Q. What mechanistic insights explain the compound’s antioxidant activity?

  • Methodological Answer:
    Radical scavenging assays (DPPH, ABTS) show EC₅₀ values of 35–50 μM. DFT calculations reveal low BDE (Bond Dissociation Enthalpy) for the O–H group (78 kcal/mol), favoring H-atom transfer. Spin density maps localize radicals on the pyrazole ring .

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